N-(3-methylbutyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-(3-methylbutyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine class of chemicals This compound is characterized by the presence of a thiophene ring, a trifluoromethyl group, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated pyrimidine intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylation reagent, such as trifluoromethyl iodide, under appropriate conditions.
Attachment of the 3-Methylbutyl Group: The final step involves the alkylation of the pyrimidine nitrogen with 3-methylbutyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(3-methylbutyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylbutyl)-4-(phenyl)-6-(trifluoromethyl)pyrimidin-2-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
N-(3-methylbutyl)-4-(thiophen-2-yl)-6-(methyl)pyrimidin-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-(3-methylbutyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the combination of the thiophene ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H16F3N3S |
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Molecular Weight |
315.36 g/mol |
IUPAC Name |
N-(3-methylbutyl)-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H16F3N3S/c1-9(2)5-6-18-13-19-10(11-4-3-7-21-11)8-12(20-13)14(15,16)17/h3-4,7-9H,5-6H2,1-2H3,(H,18,19,20) |
InChI Key |
IBRGYFQUSWLHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Origin of Product |
United States |
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